An In-depth Technical Guide to Methyl 4-Hydroxypicolinate Hydrochloride
An In-depth Technical Guide to Methyl 4-Hydroxypicolinate Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-Hydroxypicolinate hydrochloride (CAS No. 1256633-27-8), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, outlines methods for its analytical characterization, and explores its applications, particularly as a metal-chelating scaffold for metalloenzyme inhibitors. This guide is intended to serve as a critical resource for scientists leveraging this molecule in their research endeavors.
Introduction and Molecular Overview
Methyl 4-Hydroxypicolinate hydrochloride is the hydrochloride salt of the methyl ester of 4-hydroxypicolinic acid. The core structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position. The nitrogen atom of the pyridine ring is protonated in the hydrochloride form, enhancing its solubility in aqueous media.
The strategic placement of the hydroxyl and carboxylate moieties creates a bidentate chelation site, making this scaffold particularly interesting for targeting metalloenzymes.[1] The pyridine ring serves as a bioisostere for other aromatic systems, while the methyl ester provides a handle for further chemical modification or can modulate pharmacokinetic properties. Its structural relationship to 4-hydroxyquinolines and hydroxypyridones, which are known privileged structures in drug discovery, underscores its potential.[2][3]
CAS Number: 1256633-27-8[4] Molecular Formula: C₇H₈ClNO₃[4] Molecular Weight: 189.60 g/mol [5] Synonyms: Methyl 4-hydroxypicolinate, HCl; 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride[5]
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is paramount for its application in experimental settings. The data presented below are compiled from verified supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1256633-27-8 | [4] |
| Molecular Formula | C₇H₈ClNO₃ | [4] |
| Molecular Weight | 189.60 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Data not available | - |
| Solubility | Soluble in water, methanol (predicted) | - |
| Storage | Sealed in dry, Room Temperature | [6] |
| Topological Polar Surface Area | 55.4 Ų | [5] |
Synthesis and Purification
The synthesis of Methyl 4-Hydroxypicolinate hydrochloride is most effectively achieved via a Fischer esterification of the parent carboxylic acid, 4-hydroxypicolinic acid. The use of methanol with an acid catalyst drives the formation of the methyl ester. The hydrochloride salt is typically formed in situ or in a subsequent step.
Expert Insight: The Rationale Behind the Chosen Synthesis
The Fischer esterification is a classic, robust, and scalable method for converting carboxylic acids to esters.[7] We select the thionyl chloride (SOCl₂) method for this protocol because it serves a dual purpose. First, it reacts with methanol to generate anhydrous HCl gas directly in the reaction mixture, which acts as the necessary acid catalyst.[8] This in situ generation avoids the addition of aqueous strong acids (like H₂SO₄), which would introduce water and shift the reaction equilibrium unfavorably away from the product. Second, the anhydrous HCl ensures that the final product is isolated directly as its stable hydrochloride salt, simplifying the workup procedure.
Detailed Step-by-Step Synthesis Protocol
Reaction: 4-Hydroxypicolinic acid → Methyl 4-Hydroxypicolinate hydrochloride
Materials:
-
4-Hydroxypicolinic acid (CAS: 22468-26-4)[9]
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Suspend 4-hydroxypicolinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Catalyst Generation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 30 minutes.
-
Causality Note: The slow, dropwise addition is critical to control the exothermic reaction between SOCl₂ and methanol and to manage the evolution of SO₂ and HCl gas.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then further chill in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.
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Drying: Dry the resulting white to off-white solid under a high vacuum to yield the final product, Methyl 4-Hydroxypicolinate hydrochloride.
Workflow Visualization
Caption: Synthesis workflow for Methyl 4-Hydroxypicolinate hydrochloride.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Note: As of the date of this guide, publicly accessible experimental spectral data for this specific compound is limited. The following represents an expert prediction of the expected spectral characteristics based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.2-8.4 ppm (d, 1H): Proton on the carbon adjacent to the ring nitrogen (C6-H). Expected to be a doublet due to coupling with C5-H.
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δ ~7.1-7.3 ppm (m, 2H): Protons on the pyridine ring at positions C3 and C5. Their exact shifts and multiplicities will depend on their coupling constants.
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δ 3.9 ppm (s, 3H): Methyl protons of the ester group. Expected to be a singlet as there are no adjacent protons.
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δ (broad s, 1H): Hydroxyl proton (OH). This peak may be broad and its position can vary.
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δ (broad s, 1H): Proton on the nitrogen (N-H⁺) of the hydrochloride. This peak is often broad and may exchange with water in the solvent.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon of the ester group.
-
δ ~160 ppm: Carbon bearing the hydroxyl group (C4).
-
δ ~140-150 ppm: Carbons adjacent to the ring nitrogen (C2 and C6).
-
δ ~110-120 ppm: Carbons at positions C3 and C5.
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δ ~53 ppm: Methyl carbon of the ester group.
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI), Positive Mode.
-
Expected [M+H]⁺: 154.0499 (for the free base, C₇H₇NO₃). The analysis would detect the mass of the protonated free base after the loss of HCl.
Infrared (IR) Spectroscopy
-
~3200-3400 cm⁻¹: O-H stretching (hydroxyl group).
-
~2500-3000 cm⁻¹: Broad absorption due to the N-H⁺ stretch of the hydrochloride.
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~1720-1740 cm⁻¹: C=O stretching (ester carbonyl).
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~1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
Applications in Research and Drug Development
The true value of Methyl 4-Hydroxypicolinate hydrochloride lies in its potential as a versatile building block in drug discovery. Its core structure is analogous to several classes of compounds with proven biological activity.
Rationale: A Scaffold for Metalloenzyme Inhibition
A significant portion of the proteome consists of metalloenzymes, which utilize metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) as cofactors in their active sites.[1] These enzymes are critical targets for various diseases, including cancer, bacterial infections, and inflammatory disorders. The 4-hydroxy-picolinate scaffold contains an ideal bidentate chelation motif (the 4-hydroxyl oxygen and the pyridine nitrogen) that can coordinate with the metal ion in an enzyme's active site, thereby inhibiting its function.[10] This mechanism is a cornerstone of rational drug design for this class of targets.[3][11]
Potential Therapeutic Areas:
-
Antibacterial Agents: The quinolone scaffold, structurally related to picolinates, is the basis for the fluoroquinolone class of antibiotics.[2] Derivatives of 4-hydroxypyridine have also shown inhibitory activity against key bacterial enzymes like NADH-ubiquinone reductase.[12] This suggests that Methyl 4-Hydroxypicolinate hydrochloride could serve as a starting point for developing novel antibacterial compounds.
-
Anticancer Agents: Many enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), are zinc-dependent. The design of small molecules that can chelate this zinc ion is a validated strategy for cancer therapy.[3]
-
Neuroprotective Agents: Kynurenic acid, a 4-hydroxyquinoline derivative, is an endogenous metabolite with neuroprotective properties.[13] The structural similarity suggests that picolinate derivatives could be explored for activity against neurological disorders.
Logical Workflow for Drug Discovery Application
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- 5. Methyl 4-Hydroxypicolinate hydrochloride | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
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